molecular formula C19H22N6O B12193383 N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12193383
M. Wt: 350.4 g/mol
InChI Key: AHDZYORHEAWLKV-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolo-pyridazine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylcarbamate. This intermediate is then reacted with 1,2,4-triazolo[4,3-b]pyridazine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazine ring system can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired biological effects. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine and carboxamide groups, along with the triazolo-pyridazine ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N6O/c1-23(13-15-5-3-2-4-6-15)19(26)16-9-11-24(12-10-16)18-8-7-17-21-20-14-25(17)22-18/h2-8,14,16H,9-13H2,1H3

InChI Key

AHDZYORHEAWLKV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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